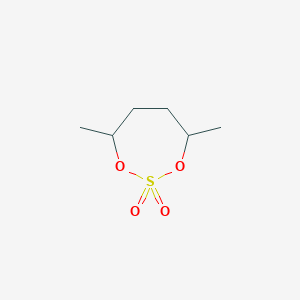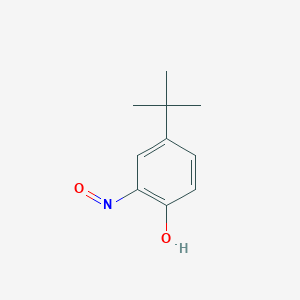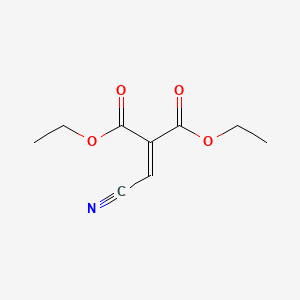
N,N-Diethylhept-3-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylhept-3-yn-1-amine: is an organic compound belonging to the class of amines It features a hept-3-yn backbone with a nitrogen atom bonded to two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing N,N-Diethylhept-3-yn-1-amine involves the alkylation of ammonia with hept-3-yn-1-yl chloride, followed by subsequent alkylation with ethyl iodide
Reductive Amination: Another method involves the reductive amination of hept-3-yn-1-one with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Diethylhept-3-yn-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: Reduction of this compound can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of N,N-diethylhept-3-yn-1-amide.
Reduction: Formation of N,N-diethylheptane-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylhept-3-yn-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Diethylhept-3-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethylamine: A tertiary amine with similar reactivity but different alkyl groups.
N,N-Diethylpropylamine: Another tertiary amine with a shorter carbon chain.
N,N-Diethylbutylamine: Similar structure but with a butyl group instead of a heptyn group.
Uniqueness: N,N-Diethylhept-3-yn-1-amine is unique due to its hept-3-yn backbone, which imparts distinct chemical properties and reactivity compared to other tertiary amines. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
63791-53-7 |
|---|---|
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
N,N-diethylhept-3-yn-1-amine |
InChI |
InChI=1S/C11H21N/c1-4-7-8-9-10-11-12(5-2)6-3/h4-7,10-11H2,1-3H3 |
InChI-Schlüssel |
UKVPVFMSUQTXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


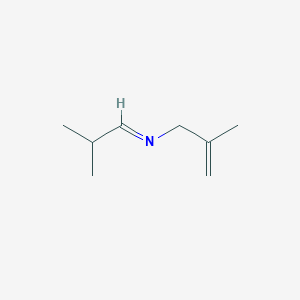
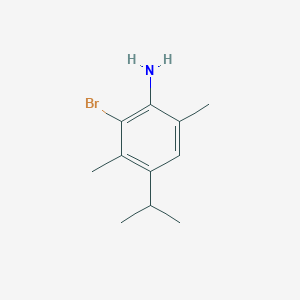
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
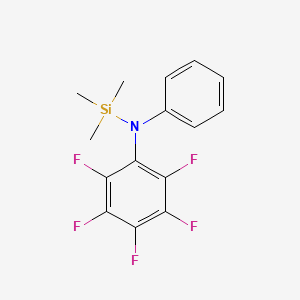
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
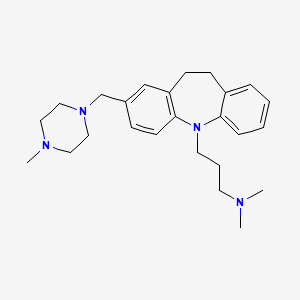
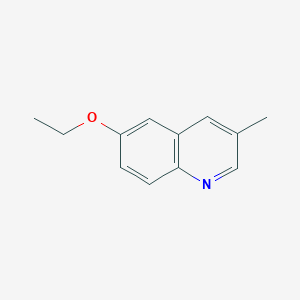
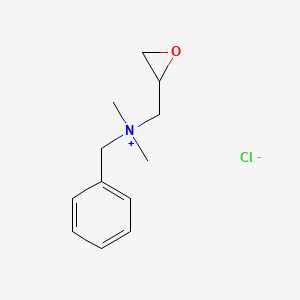
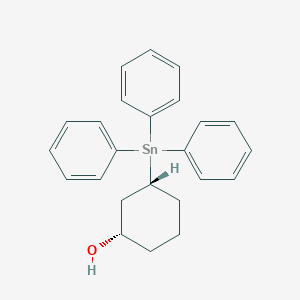
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
